3-Methyl-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1,2-oxazol-5(4H)-one
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Overview
Description
3-Methyl-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1,2-oxazol-5(4H)-one is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is significant in pharmaceuticals, agrochemicals, and materials science due to its influence on the chemical and physical properties of molecules .
Preparation Methods
One common synthetic route involves the reaction of 3-(trifluoromethyl)aniline with a suitable diazonium salt, followed by cyclization to form the oxazole ring . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can modify the oxazole ring or the diazenyl group, resulting in a variety of derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the trifluoromethyl group or the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1,2-oxazol-5(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1,2-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it effective in modulating biological pathways. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Compared to other similar compounds, 3-Methyl-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1,2-oxazol-5(4H)-one stands out due to its unique combination of the trifluoromethyl group and the oxazole ring. Similar compounds include:
- 3-(Trifluoromethyl)phenylacetic acid methyl ester
- 4-Methyl-2,6-bis((4-methylphenyl)amino)-5-((2-(trifluoromethyl)phenyl)azo)pyridine-3-carbonitrile
- 3-Methyl-4-{4-[(trifluoromethyl)thio]phenoxy}aniline hemioxalate
These compounds share structural similarities but differ in their specific functional groups and overall chemical behavior, highlighting the uniqueness of this compound.
Properties
CAS No. |
733-28-8 |
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Molecular Formula |
C11H8F3N3O2 |
Molecular Weight |
271.19 g/mol |
IUPAC Name |
3-methyl-4-[[3-(trifluoromethyl)phenyl]diazenyl]-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H8F3N3O2/c1-6-9(10(18)19-17-6)16-15-8-4-2-3-7(5-8)11(12,13)14/h2-5,9H,1H3 |
InChI Key |
JOQDHQBYCJJOQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=O)C1N=NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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